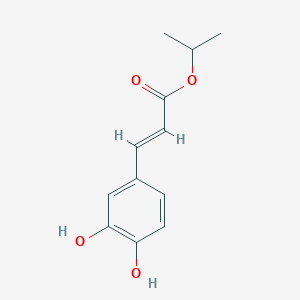
Isopropyl caffeate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-caffeic acid isopropyl ester is a derivative of caffeic acid, a natural phenolic compound found in various plants. This ester is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is synthesized by esterifying caffeic acid with isopropanol, resulting in a compound that retains the beneficial properties of caffeic acid while potentially enhancing its stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
E-caffeic acid isopropyl ester can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of caffeic acid with isopropanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves a one-pot process where 3,4-dihydroxybenzaldehyde reacts with Meldrum’s acid to form malonic acid mono-esters, which then react with isopropanol to yield the desired ester . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of E-caffeic acid isopropyl ester may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
E-caffeic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to caffeic acid or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate caffeic acid.
Applications De Recherche Scientifique
E-caffeic acid isopropyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Its antioxidant properties make it a subject of interest in studies on oxidative stress and cellular protection.
Industry: It is explored for use in cosmetics and skincare products due to its anti-inflammatory and antioxidant effects.
Mécanisme D'action
The mechanism by which E-caffeic acid isopropyl ester exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
E-caffeic acid isopropyl ester is similar to other caffeic acid esters, such as caffeic acid phenethyl ester (CAPE) and caffeic acid ethyl ester. it has unique properties that distinguish it from these compounds:
Caffeic Acid Phenethyl Ester (CAPE): CAPE is known for its potent anti-inflammatory and anticancer activities.
Caffeic Acid Ethyl Ester: This ester is also used for its antioxidant and anti-inflammatory effects.
Conclusion
E-caffeic acid isopropyl ester is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of research and development.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
propan-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-12(15)6-4-9-3-5-10(13)11(14)7-9/h3-8,13-14H,1-2H3/b6-4+ |
Clé InChI |
HUBVPNVELDTWJF-GQCTYLIASA-N |
SMILES isomérique |
CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canonique |
CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


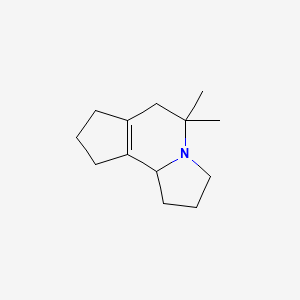

![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
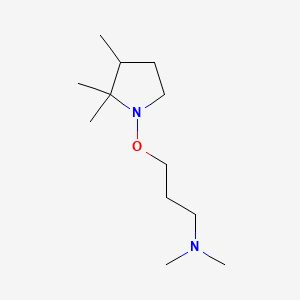
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
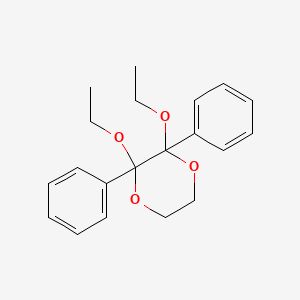


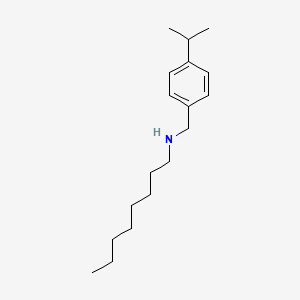
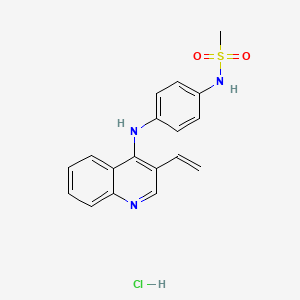
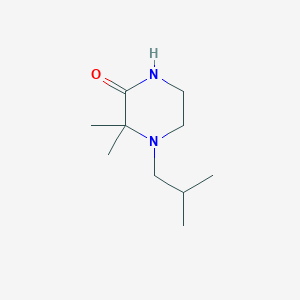
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

